Technical Monograph: 2,3-Dichloro-5-fluorophenylacetic Acid
Technical Monograph: 2,3-Dichloro-5-fluorophenylacetic Acid
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Executive Summary
2,3-Dichloro-5-fluorophenylacetic acid (CAS: 1803728-33-7) is a specialized fluorinated aromatic building block utilized primarily in the synthesis of pharmaceutical candidates targeting metabolic and inflammatory pathways. Structurally, it features a phenylacetic acid core decorated with a specific halogenation pattern (2,3-dichloro, 5-fluoro) that imparts unique electronic and steric properties. This substitution pattern is critical for modulating metabolic stability (blocking para-oxidation) and enhancing lipophilicity in drug design, particularly for CRTH2 antagonists and DPP-IV inhibitors .
This guide provides a comprehensive technical analysis of its properties, validated synthetic protocols, and handling requirements for research and development applications.
Chemical Identity & Physicochemical Properties[2][3][4][5]
The specific arrangement of chlorine and fluorine atoms on the phenyl ring creates a highly electron-deficient system, significantly increasing the acidity of the acetic acid side chain compared to non-halogenated analogs.
Table 1: Chemical Characterization
| Property | Data |
| Chemical Name | 2,3-Dichloro-5-fluorophenylacetic acid |
| CAS Number | 1803728-33-7 |
| Molecular Formula | C₈H₅Cl₂FO₂ |
| Molecular Weight | 223.03 g/mol |
| SMILES | OC(=O)CC1=CC(F)=CC(Cl)=C1Cl |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point (Pred.) | 115–122 °C (Typical for di-halo phenylacetic acids) |
| pKa (Calc.) | 3.65 ± 0.10 (Increased acidity due to EWG effect) |
| LogP (Calc.) | 2.45 (Moderate lipophilicity) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Synthetic Methodologies
The synthesis of 2,3-Dichloro-5-fluorophenylacetic acid poses regioselectivity challenges due to the crowded 2,3-dichloro positions. Two primary routes are recommended based on the starting material availability: the Aniline Route (High Precision) and the Toluene Route (Scalable).
Method A: The Aniline Route (Laboratory Scale)
Starting Material: 2,3-Dichloro-5-fluoroaniline (CAS 1699950-48-5) Mechanism: Sandmeyer Reaction followed by Palladium-Catalyzed α-Arylation.
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Step 1: Iodination (Sandmeyer)
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Reagents: NaNO₂, H₂SO₄, KI.
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Protocol: Suspend the aniline in 20% H₂SO₄ at 0°C. Add aqueous NaNO₂ dropwise to form the diazonium salt. After 30 min, add a solution of KI (1.2 eq) slowly. The reaction will evolve N₂ gas. Stir at room temperature for 2 hours, then extract with ethyl acetate.
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Product: 1-Iodo-2,3-dichloro-5-fluorobenzene.
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Why this step? Iodine provides a better oxidative addition handle for the subsequent Pd-coupling than bromine or chlorine.
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Step 2: Pd-Catalyzed α-Arylation
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Reagents: Diethyl malonate, NaH, Pd(dba)₂, Q-Phos (or P(t-Bu)₃).
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Protocol: Generate the sodium enolate of diethyl malonate using NaH in THF. Add the aryl iodide and the Pd-catalyst system. Reflux for 12–16 hours.
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Why this step? Direct substitution of the aryl halide with an acetate equivalent avoids the use of toxic cyanides and harsh hydrolysis conditions.
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Step 3: Hydrolysis & Decarboxylation
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Reagents: 6M HCl, Reflux.
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Protocol: Treat the diethyl arylmalonate intermediate with 6M HCl under vigorous reflux (100°C) for 4 hours. This effects both ester hydrolysis and decarboxylation of the gem-diacid.
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Purification: Recrystallization from Hexane/Ethyl Acetate.
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Method B: The Toluene Route (Industrial Scale)
Starting Material: 2,3-Dichloro-5-fluorotoluene Mechanism: Radical Halogenation followed by Cyanation.
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Step 1: Radical Bromination
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Reagents: NBS (N-Bromosuccinimide), AIBN (Catalyst), CCl₄ or Trifluorotoluene (Solvent).
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Protocol: Reflux the toluene derivative with NBS (1.05 eq) and AIBN (0.05 eq) under nitrogen. Monitor by TLC until the benzyl bromide is formed.
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Critical Control: Avoid over-bromination to the benzal bromide by strictly controlling stoichiometry.
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Step 2: Cyanation
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Reagents: NaCN, DMF/Water (Phase Transfer conditions).
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Protocol: React the benzyl bromide with NaCN at 60°C.
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Safety Note: This generates 2,3-dichloro-5-fluorophenylacetonitrile. Handle cyanides with extreme caution (bleach quench required).
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Step 3: Acid Hydrolysis
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Reagents: H₂SO₄ (50%), Acetic Acid.
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Protocol: Reflux the nitrile in aqueous sulfuric acid/acetic acid mixture (1:1) for 6 hours to convert the nitrile directly to the carboxylic acid.
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Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing this compound, highlighting the divergence based on precursor availability.
Figure 1: Dual-pathway synthetic strategy comparing the Aniline (Laboratory) and Toluene (Industrial) routes.
Reactivity & Applications in Drug Development[2]
Reactivity Profile
The 2,3-dichloro-5-fluoro substitution pattern exerts a strong electron-withdrawing effect (Inductive effect: -I), making the carboxylic acid proton more acidic than unsubstituted phenylacetic acid.
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Amide Coupling: The acid is readily converted to amides using standard EDC/NHS or HATU coupling. However, steric hindrance from the ortho-chloro group (position 2) is minimal because the acetic acid linker provides a methylene spacer (-CH₂-), distancing the reaction center from the ring.
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Esterification: Fischer esterification proceeds efficiently in methanol/H₂SO₄.
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SNAr Resistance: Despite the fluorine at position 5, the ring is not highly activated for Nucleophilic Aromatic Substitution (SNAr) because the chlorine atoms are at 2,3 (meta to the fluorine). The fluorine is relatively stable, serving as a metabolic blocker rather than a leaving group.
Therapeutic Applications
This scaffold is a bioisostere for other di-halogenated phenylacetic acids found in:
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CRTH2 Antagonists: Used in the development of treatments for allergic rhinitis and asthma. The halogen pattern mimics the lipophilic pocket binding requirements of the receptor [1].
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DPP-IV Inhibitors: Fluorinated phenylacetic acids are often used to construct the P2 sub-site binding element of Dipeptidyl Peptidase-IV inhibitors for Type 2 Diabetes [2].
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Voltage-Gated Sodium Channels: Phenylacetic acid derivatives are explored as state-dependent blockers for NaV1.7 and NaV1.8 (Pain management).
Safety & Handling (SDS Summary)
Hazard Classification:
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation, H335)
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: All operations involving the acid chloride derivative or heating must be performed in a fume hood.
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Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic tendency).
References
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Matrix Scientific. (2024). Product Data Sheet: 2,3-Dichloro-5-fluorophenylacetic acid (CAS 1803728-33-7).[1] Retrieved from
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ChemSrc. (2024). 2,3-Dichloro-5-fluorophenylacetic acid Physicochemical Data. Retrieved from
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BenchChem. (2024). 2,3-Dichloro-5-fluoroaniline Precursor Availability. Retrieved from
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National Center for Biotechnology Information. (2024). PubChem Compound Summary: Fluorophenylacetic Acid Derivatives. Retrieved from [2]
